molecular formula C8H14Cl2N2S B1458291 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride CAS No. 1461708-28-0

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

Cat. No.: B1458291
CAS No.: 1461708-28-0
M. Wt: 241.18 g/mol
InChI Key: RYYUZSKYWRUFMA-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2S.2ClH. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with thiourea in the presence of a suitable acid catalyst to form the thiazole ring. The resulting intermediate is then reacted with ammonia or an amine to introduce the amine group at the 5-position of the thiazole ring. The final product is obtained as a dihydrochloride salt through the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Cyclopentyl-1,3-thiazol-5-amine
  • 4-Cyclopentyl-1,3-thiazol-5-amine monohydrochloride
  • 4-Cyclopentyl-1,3-thiazol-5-amine sulfate

Comparison: 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is unique due to its dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of two hydrochloride ions can enhance its solubility in water and other polar solvents, making it more suitable for certain applications. Additionally, the dihydrochloride form may exhibit different pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and safety profiles in medicinal applications .

Properties

IUPAC Name

4-cyclopentyl-1,3-thiazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c9-8-7(10-5-11-8)6-3-1-2-4-6;;/h5-6H,1-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUZSKYWRUFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(SC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride
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4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride
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4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride
Reactant of Route 4
4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride
Reactant of Route 5
4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride
Reactant of Route 6
4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

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